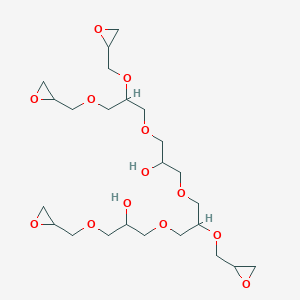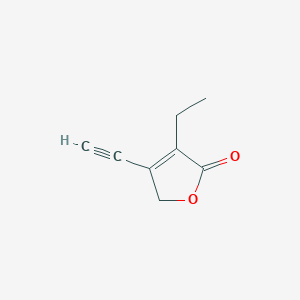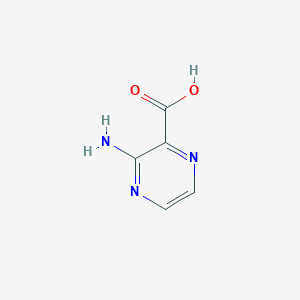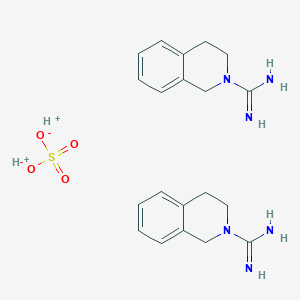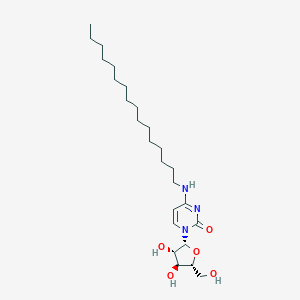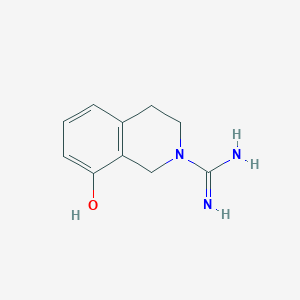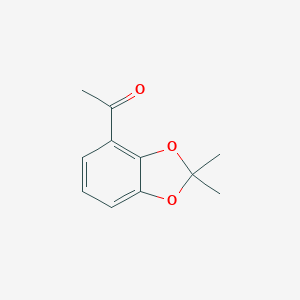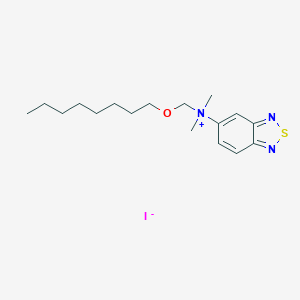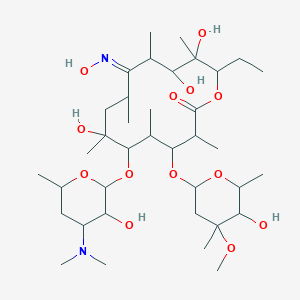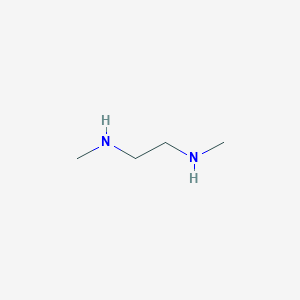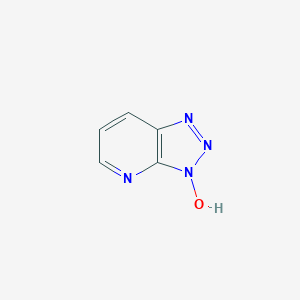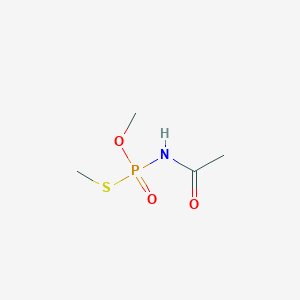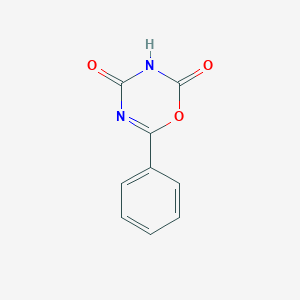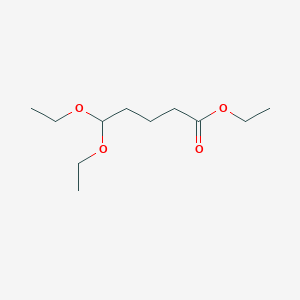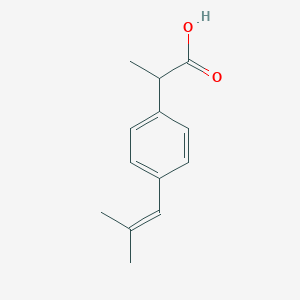
2-(4-Dimethylvinylphenyl)propionic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-(4-Dimethylvinylphenyl)propionic acid involves several key steps, including the fractional crystallization of its salts and comparison with known configurations for absolute configuration determination (Azzolina, Vercesi, & Ghislandi, 1987). Additionally, the compound has been synthesized through the condensation of 4-dimethylaminobenzaldehyde and methyl cyanoacetate followed by purification, demonstrating its complex synthesis process (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).
Molecular Structure Analysis
Molecular structure analysis of related compounds, such as 3-amino-3-(4-fluorophenyl)propionic acid, provides insights into the zwitterionic models, vibrational and electronic structures aided by IR and Raman spectroscopy. These analyses contribute to understanding the structural properties of 2-(4-Dimethylvinylphenyl)propionic acid and related compounds (Pallavi & Tonannavar, 2020).
Chemical Reactions and Properties
Chemical reactions involving 2-(4-Dimethylvinylphenyl)propionic acid and its derivatives highlight the compound's reactivity and potential for various applications. Research into the preparation of related compounds, such as 2,2-dimethylol propionic acid, involves catalyst-driven synthesis processes indicating the chemical reactivity of this class of compounds (Zhang & Liu, 2014).
Physical Properties Analysis
The analysis of physical properties, including crystal structures and hydrogen bonding patterns of similar compounds, provides insights into the physical characteristics of 2-(4-Dimethylvinylphenyl)propionic acid. For example, the crystal structure analysis of related compounds helps in understanding the solid-state properties and interactions (Kennard, Smith, Duax, & Swenson, 1982).
Chemical Properties Analysis
The chemical properties of 2-(4-Dimethylvinylphenyl)propionic acid and its analogs can be deduced from studies on reactivity, synthesis pathways, and interactions with other chemical entities. The synthesis and characterization of dendritic aliphatic polyesters based on 2,2-bis(hydroxymethyl)propionic acid and related compounds demonstrate the versatility and diverse chemical properties of this family of compounds (Ihre, Hult, & Söderlind, 1996).
Scientific Research Applications
Anti-Inflammatory, Analgesic, and Antipyretic Properties : 2-(4-Dimethylvinylphenyl)propionic acid demonstrates greater anti-inflammatory, analgesic, and antipyretic activities compared to ibuprofen. Its absolute configuration is assigned to (+)-(I) (Azzolina, Vercesi, & Ghislandi, 1987).
Medical Material Analysis : A high-performance liquid chromatography method developed for determining 2-(4′-chlorine methyl phenyl)propionic acid shows high sensitivity and selectivity, useful for analyzing medical materials (Man Yongcha, 2014).
Gallbladder Imaging : Beta-3-Dimethylamino-methylenamino-2,4,6-triiodophenyl)-propionic acid serves as a well-tolerated bile-contrast medium for gallbladder imaging (Harwart et al., 1959).
Wastewater Treatment : Propionic acid modified bagasse effectively removes dyes from industrial wastewater, with the hydroxyl and carboxylic groups playing a key role (Said et al., 2013).
Medical Treatments and Agriculture : Sodium and potassium derivatives of propionates show potential in treating burns, cancer, radiation damage, and promoting cereal plant growth (Volod’kin et al., 2013).
Antibacterial Activity : A synthesized compound exhibits promising antibacterial activity against both gram-positive and gram-negative bacteria (Mamatha et al., 2011).
Crystal Structure Analysis : The crystal structure of 2-(4-chlorophenoxy)propionic acid reveals unique hydrogen bonding and antiplanar conformation (Sørensen, Collet, & Larsen, 1999).
Gastrointestinal Toxicity Studies : Propionic acids, like other NSAIDs, have been studied for their gastrointestinal toxicity across different species (Elliott et al., 1988).
Metabolic Studies : High-performance liquid chromatography is used to separate enantiomers of anti-inflammatory 2-arylpropionates, suitable for in vitro metabolic studies (Maître, Boss, & Testa, 1984).
PBS Bionanocomposites : Propionic acid derivatives are used in PBS bionanocomposites for high thermal stability, mechanical reinforcement, and potential biodegradability, making them multifunctional (Totaro et al., 2017).
properties
IUPAC Name |
2-[4-(2-methylprop-1-enyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-8,10H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUJTWQSJJRVIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C=C(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40910472 | |
| Record name | 2-[4-(2-Methylpropenyl)phenyl]propionic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40910472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Dimethylvinylphenyl)propionic acid | |
CAS RN |
75625-99-9 | |
| Record name | α-Methyl-4-(2-methyl-1-propen-1-yl)benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75625-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Dimethylvinylphenyl)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075625999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[4-(2-Methylpropenyl)phenyl]propionic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40910472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

